molecular formula C9H9BrN6 B2931867 5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415532-22-6

5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No.: B2931867
CAS No.: 2415532-22-6
M. Wt: 281.117
InChI Key: CWYPTGWERNLUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromo group and a triazole-azetidine moiety

Preparation Methods

The synthesis of 5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves the following steps:

Chemical Reactions Analysis

5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The triazole and azetidine rings can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include Cu-catalysts, KOH, DMF, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with molecular targets and pathways. The compound has been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . It interacts with active residues of proteins such as ATF4 and NF-kB, leading to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine include:

These compounds share similar structural features but differ in their specific substitutions and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its combination of the triazole-azetidine moiety with the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN6/c10-7-3-11-9(12-4-7)15-5-8(6-15)16-13-1-2-14-16/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYPTGWERNLUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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